![molecular formula C21H22FN3O5 B2873455 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 941976-62-1](/img/structure/B2873455.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yl), which is a type of aromatic ether. It also contains a fluorophenyl group (4-fluorophenyl), which is a type of aromatic compound that contains a fluorine atom. The morpholinoethyl group (2-morpholinoethyl) is a type of amine. The oxalamide group likely refers to a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. The benzodioxole and fluorophenyl groups are likely to contribute to the overall stability of the molecule due to their aromatic nature .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amide group might be susceptible to hydrolysis, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide group might influence its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Efficient Synthesis Techniques : A study detailed an efficient stereoselective synthesis method for an orally active NK(1) receptor antagonist, showcasing a process that might be relevant for synthesizing compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide. This synthesis involves a novel crystallization-induced asymmetric transformation, highlighting the compound's potential in pharmaceutical applications (Brands et al., 2003).
Role in Orexin-1 Receptor Mechanisms : Research on the effects of various OX1R antagonists in a binge eating model in rats indicated the significant role of OX1R mechanisms in compulsive food consumption, which could inform the therapeutic potential of similar compounds in treating eating disorders (Piccoli et al., 2012).
Water-Soluble Antagonists for Clinical Administration : A study on the development of a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration showcases the potential of such compounds in clinical settings for treating emesis and depression, suggesting applications for similar oxalamide derivatives (Harrison et al., 2001).
Herbicidal Activity : The synthesis and evaluation of certain fluorophenyl morpholine derivatives for their herbicidal activity, including the inhibition of protoporphyrinogen oxidase (protox), indicate the agricultural applications of such compounds. These findings suggest that derivatives like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide could have potential as novel herbicides (Huang et al., 2005).
Inhibition of Human Neutrophil Elastase : Exploring analogs of certain compounds for their ability to inhibit human neutrophil elastase (HNE) points towards the therapeutic potential of oxalamide derivatives in treating conditions associated with HNE activity, such as inflammatory diseases (Burkhart et al., 1995).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5/c22-15-3-1-14(2-4-15)17(25-7-9-28-10-8-25)12-23-20(26)21(27)24-16-5-6-18-19(11-16)30-13-29-18/h1-6,11,17H,7-10,12-13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMQXOICTSKFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

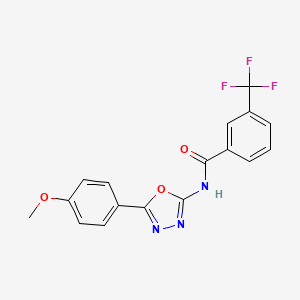

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)
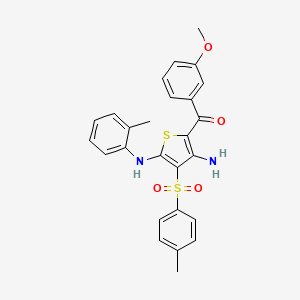
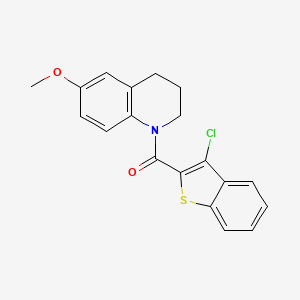


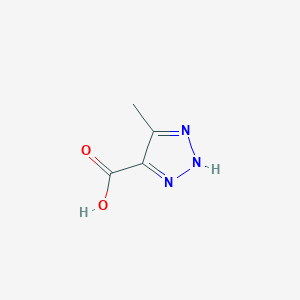
![7-allyl-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2873386.png)
![3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2873387.png)
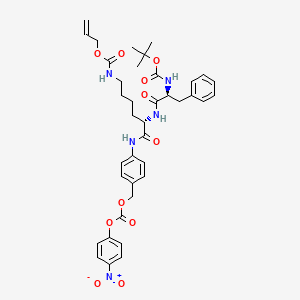
![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2873389.png)
![N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine](/img/structure/B2873390.png)
![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2873393.png)